molecular formula C16H11Cl2FN2O3S2 B2942602 (Z)-ethyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1006266-21-2

(Z)-ethyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2942602
CAS RN: 1006266-21-2
M. Wt: 433.29
InChI Key: HQQUGTRGEHYEIQ-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C16H11Cl2FN2O3S2 and its molecular weight is 433.29. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Evaluation : A study on the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates showed these compounds exhibit antimicrobial activity. This suggests potential applications in developing antimicrobial agents (Spoorthy et al., 2021).

  • Anticancer Agents : Another research effort focused on benzothiazole acylhydrazones, exploring their synthesis for probable anticancer activity. The study highlights the role of benzothiazole derivatives in medicinal chemistry as potent anticancer agents (Osmaniye et al., 2018).

  • Anti-Rheumatic Potential : The synthesis and evaluation of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes revealed significant anti-rheumatic effects. This indicates potential for developing treatments for rheumatic diseases (Sherif & Hosny, 2014).

Chemical Synthesis and Characterization

  • Heterocyclic Synthesis : Research on the efficient preparation of related thiazole derivatives demonstrates the synthetic versatility of these compounds, which could be essential for developing new pharmaceuticals and materials (Wardkhan et al., 2008).

  • Chemical Modification and Applications : Studies on the synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives and their reactions indicate potential applications in designing new molecules with targeted biological activities (Tverdokhlebov et al., 2005).

properties

IUPAC Name

ethyl 2-[2-(2,5-dichlorothiophene-3-carbonyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2FN2O3S2/c1-2-24-12(22)7-21-13-9(19)4-3-5-10(13)25-16(21)20-15(23)8-6-11(17)26-14(8)18/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQUGTRGEHYEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C3=C(SC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate

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